3-Epiabiraterone-d4 Acetate
Description
3-Epiabiraterone-d4 Acetate is a deuterated stereoisomer of abiraterone acetate, a steroidal inhibitor of CYP17A1 used in prostate cancer therapy. The compound features four deuterium atoms (d4) at specific molecular positions and an epimerized configuration at the 3-position, distinguishing it from the parent drug . It is primarily utilized in research settings as a stable isotopic internal standard for pharmacokinetic and bioanalytical studies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays . Its molecular formula is C26H31D4NO4, with a molecular weight of 413.52 g/mol and CAS number 154229-21-7 .
Properties
Molecular Formula |
C₂₆H₂₉D₄NO₂ |
|---|---|
Molecular Weight |
395.57 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key differences between 3-Epiabiraterone-d4 Acetate and structurally related abiraterone derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Modifications | Primary Use |
|---|---|---|---|---|---|
| This compound | C26H31D4NO4 | 413.52 | 154229-21-7 | 3-epimerization + 4 deuterium atoms | Research (LC-MS/MS internal standard) |
| Abiraterone Acetate | C26H31NO4 | 391.50 | 154229-18-2 | Parent compound | Therapeutic (prostate cancer) |
| Abiraterone-d4 | C24H25D4NO | 349.48 | 154229-19-3 | 4 deuterium atoms | Metabolic stability studies |
| 3-Deoxy-3S-Chloroabiraterone | C24H28ClNO | 381.94 | N/A | 3-deoxy, 3S-chloro substitution | Metabolite analysis |
| 7-Ketoabiraterone Acetate | C26H29NO5 | 405.52 | N/A | 7-keto functional group | CYP17A1 binding studies |
Key Insights
Deuteration Effects: The incorporation of deuterium (d4) enhances metabolic stability, making this compound ideal for tracking drug metabolism without interfering with endogenous pathways . Compared to non-deuterated abiraterone acetate, the molecular weight increases by 22.02 g/mol, reflecting isotopic substitution .
Functional Group Variations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
